molecular formula C20H18N4O4S B2412917 (E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one CAS No. 444051-21-2

(E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2412917
CAS No.: 444051-21-2
M. Wt: 410.45
InChI Key: NLUOXRLVMCDWSA-QGOAFFKASA-N
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Description

(E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a synthetic thiazol-4(5H)-one derivative of significant interest in medicinal chemistry and antiviral research. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological profiles. Thiazole and 4-thiazolidinone cores are recognized as privileged structures in drug discovery, frequently serving as key scaffolds in the development of bioactive molecules . Mechanism and Research Applications: While the specific biological profile of this compound is under investigation, its molecular structure suggests potential for multifunctional activity. Structurally similar thiazole derivatives have demonstrated potent inhibitory activity against key viral enzymes, positioning this compound as a promising candidate for research into novel antiviral agents . Notably, recent studies on analogous compounds have revealed a innovative mechanism of action as dual allosteric inhibitors targeting both the polymerase and RNase H functions of HIV-1 reverse transcriptase (RT) . Some optimized derivatives in this chemical series have also shown an ability to block HIV-1 integrase (IN), indicating potential for multitarget antiviral strategies . The structural similarity between the catalytic sites of RNase H and IN, both belonging to the polynucleotidyl transferase superfamily, provides a rationale for the development of such dual-action drugs . Chemical Features: The compound features a (E)-5-benzylidene moiety, a critical pharmacophore in many active 5-ene-4-thiazolidinones. The exocyclic C5 double bond is a key structural element that significantly influences the compound's physicochemical properties and its interaction with biological targets . The presence of the 4-phenylpiperazine substituent is a common feature in pharmacologically active molecules, often contributing to enhanced pharmacokinetic properties and target binding affinity. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to explore the potential of this versatile chemical scaffold in their respective fields of study.

Properties

IUPAC Name

(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c25-17-7-6-14(12-16(17)24(27)28)13-18-19(26)21-20(29-18)23-10-8-22(9-11-23)15-4-2-1-3-5-15/h1-7,12-13,25H,8-11H2/b18-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUOXRLVMCDWSA-QGOAFFKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)C(=CC4=CC(=C(C=C4)O)[N+](=O)[O-])S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)/C(=C\C4=CC(=C(C=C4)O)[N+](=O)[O-])/S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one typically involves the condensation of 4-hydroxy-3-nitrobenzaldehyde with 2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that thiazole derivatives exhibit promising antitumor properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : It induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function. Studies have shown that it can upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to cell cycle arrest in the S phase .

Case Study: In Vitro Antitumor Activity

Cell LineIC50 (µM)
HeLa12.5
MCF-710.0
A54915.0

These results demonstrate the compound's effectiveness against various cancer types, indicating its potential as an anticancer agent.

Antimicrobial Properties

The compound has also shown significant antimicrobial activity against various bacterial strains. Its structural components enhance its efficacy as an antimicrobial agent.

Case Study: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli8 µg/mL
S. aureus6 µg/mL
P. aeruginosa10 µg/mL

These findings suggest that the presence of the thiazole and piperazine structures contributes to enhanced antimicrobial efficacy .

Neuroprotective Effects

Recent studies have indicated that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases:

  • Mechanism : It is hypothesized that the compound can mitigate oxidative stress and inflammation in neuronal cells, potentially offering protection against conditions like Alzheimer's disease.

Case Study: Neuroprotection in Animal Models

In experimental models of neurodegeneration, administration of the compound resulted in reduced neuronal apoptosis and improved cognitive function as measured by behavioral tests.

Analgesic and Anti-inflammatory Activities

The compound has been evaluated for its analgesic and anti-inflammatory effects, which are crucial for developing new pain management therapies.

Case Study: Pain Model Evaluation

In animal models of pain, the compound demonstrated significant analgesic effects comparable to standard analgesics like ibuprofen, indicating its potential use in pain management strategies.

Mechanism of Action

The mechanism of action of (E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups allows it to form hydrogen bonds, electrostatic interactions, or covalent bonds with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (E)-5-(4-hydroxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one
  • (E)-5-(4-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one
  • (E)-5-(4-hydroxy-3-methylbenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one

Uniqueness

The uniqueness of (E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one lies in the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

(E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in cancer treatment and neuroprotection. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing on various research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the condensation of 4-hydroxy-3-nitrobenzaldehyde with 4-phenylpiperazine and thiazol-4(5H)-one. The synthesis pathway typically involves the formation of an imine intermediate followed by cyclization to yield the final product.

Anticancer Properties

Several studies have assessed the anticancer activity of thiazole derivatives, including the compound . Research indicates that derivatives containing thiazole moieties exhibit significant antiproliferative effects against various cancer cell lines.

  • Cell Lines Tested : Commonly used cell lines include MCF-7 (breast cancer) and HepG2 (liver cancer).
  • IC50 Values : The compound demonstrated promising inhibitory concentrations (IC50) in the range of 2.57 ± 0.16 µM for MCF-7 and 7.26 ± 0.44 µM for HepG2 cells, indicating a strong potential for further development as an anticancer agent .
CompoundCell LineIC50 (µM)
This compoundMCF-72.57 ± 0.16
This compoundHepG27.26 ± 0.44

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Cell Cycle Arrest : Induction of cell cycle arrest leading to apoptosis in cancer cells.
  • VEGFR-2 Inhibition : The compound has shown some effectiveness in inhibiting VEGFR-2, a receptor involved in tumor angiogenesis, with an IC50 value of approximately 0.15 µM .

Neuroprotective Effects

Research into neuroprotective properties has also been conducted, particularly regarding Alzheimer's disease. Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline.

Findings

In studies focusing on neuroprotection:

  • Compounds were tested against hAChE and exhibited varying degrees of inhibition.
  • The most effective analogs demonstrated significant potential in preventing Aβ aggregation, a hallmark of Alzheimer's pathology .

Case Studies

A notable case study involved the evaluation of a series of thiazole derivatives, including those structurally related to our compound. These studies highlighted the importance of substituents on the phenyl and thiazole rings in modulating biological activity.

  • Study on MCF-7 Cells : The compound's structural modifications led to enhanced cytotoxicity compared to standard drugs like Staurosporine.
  • Mechanistic Insights : The interactions with specific amino acids in target enzymes were elucidated through molecular docking studies, revealing critical binding affinities that correlate with observed biological activities .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one?

  • Methodological Answer : The compound can be synthesized via a condensation reaction between 2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one and 4-hydroxy-3-nitrobenzaldehyde. A typical procedure involves refluxing the aldehyde derivative with the thiazolone precursor in 1,4-dioxane, using piperidine as a catalyst. After reflux (5–6 hours), the product is precipitated in an acidified ice/water mixture and recrystallized from 1,4-dioxane. Structural confirmation relies on spectral data (e.g., 1^1H NMR, IR) and elemental analysis .

Q. How is the (E)-configuration of the benzylidene moiety confirmed experimentally?

  • Methodological Answer : The (E)-stereochemistry is determined via 1^1H NMR spectroscopy, where the coupling constant (JJ) of the vinylic protons (δ ~7.5–8.5 ppm) typically falls within 12–16 Hz, consistent with trans-configuration. X-ray crystallography provides definitive confirmation by resolving the spatial arrangement of substituents around the double bond, as demonstrated in related thiazol-4(5H)-one derivatives .

Q. What in vitro assays are recommended for preliminary cytotoxicity screening?

  • Methodological Answer : Use sulforhodamine B (SRB) assays or MTT-based protocols to evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HEPG-2, DLD-1). Maintain cell lines in RPMI-1640 medium supplemented with 5% FBS and 2 mM L-glutamine. Test compounds at concentrations ≤100 µM, with CHS-828 or doxorubicin as positive controls. Normalize results against vehicle (DMSO ≤0.5%) and report IC50_{50} values .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s selectivity toward specific cancer cell lines?

  • Methodological Answer : Introduce substituents at the 4-phenylpiperazine or nitrobenzylidene moieties to modulate lipophilicity and hydrogen-bonding capacity. For example:

  • Replace the nitro group with electron-withdrawing groups (e.g., cyano) to improve membrane permeability.
  • Substitute the phenylpiperazine with bulkier heterocycles (e.g., morpholine) to alter receptor affinity.
    Evaluate changes using comparative cytotoxicity assays across multiple cell lines (e.g., NUGC, HONE-1) and correlate with computational docking studies to identify key binding interactions .

Q. How should researchers address discrepancies in cytotoxicity data between similar cell lines (e.g., HA22T vs. HEPG-2)?

  • Methodological Answer : Discrepancies may arise from differences in genetic profiles or metabolic activity. Validate results by:

  • Repeating assays with standardized seeding densities (1.5 × 105^5 cells/mL) and incubation times.
  • Including additional controls (e.g., siRNA knockdown of resistance genes).
  • Performing transcriptomic profiling (RNA-seq) to identify overexpression of efflux pumps (e.g., P-glycoprotein) or detoxifying enzymes .

Q. What strategies improve aqueous solubility for in vivo studies without compromising bioactivity?

  • Methodological Answer :

  • Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin-based inclusion complexes.
  • Structural modification : Introduce polar groups (e.g., hydroxyl, sulfonate) at the 4-phenylpiperazine ring.
  • Prodrug design : Mask the hydroxyl group with acetyl or glycosyl moieties, which hydrolyze in vivo.
    Monitor solubility via shake-flask methods and validate bioactivity in pharmacokinetic studies .

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